molecular formula C9H9F2NO3 B8288544 2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester

2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester

Cat. No.: B8288544
M. Wt: 217.17 g/mol
InChI Key: XWHFMIWNPLKGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H9F2NO3 and its molecular weight is 217.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-pyridin-3-yloxyacetate

InChI

InChI=1S/C9H9F2NO3/c1-2-14-8(13)9(10,11)15-7-4-3-5-12-6-7/h3-6H,2H2,1H3

InChI Key

XWHFMIWNPLKGBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC1=CN=CC=C1)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 60% of NaH in oil (2.52 g, 126 mmol) was washed three times with hexanes and the solid was suspended in dry DMF (100 ml). Pyridine-3-ol (10 g, 105 mmol) was slowly added over a period of 5 min and the reaction mixture was stirred at room temperature for about 10 min. The reaction mixture was cooled at 0° C. and 2-bromo-2,2-difluoroacetic acid ethyl ester (21.32 g, 105 mmol) was slowly added. The reaction mixture was heated at 90° C. for 20 h. After cooling the reaction to reach room temperature, ethyl ether was added and the suspension was washed with water and brine. The organic layer was dried over sodium sulfate for 15 min, the solvent was evaporated and the crude was purified by flash chromatography, using 100% methylene chloride to obtain 2,2-difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester as a brown oil (8 g). 2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester was converted to 2,2-difluoro-2-(pyridin-3-yloxy)acetaldehyde (7 g) by following the procedure described in Example 9, Step 7 above and then converted to the title compound by following Example 1, Steps 8-12 above.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.